Amprolium
Overview
Description
Amprolium is an organic compound sold as a coccidiostat used in poultry . It has many International Nonproprietary Names . It is used for the treatment and prevention of coccidiosis in calves, sheep, goats, chickens (broilers and breeders), and other fowl such as turkeys .
Synthesis Analysis
Amprolium synthesis involves the condensation of ethoxymethylenemalononitrile with acetamidine to afford the substituted pyrimidine . The reaction may involve conjugate addition of the amidine nitrogen to the malononitrile followed by loss of ethoxide; addition of the remaining amidine nitrogen to one of the nitriles will then lead to the pyrimidine .
Molecular Structure Analysis
Amprolium has a molecular formula of C14H19N4 and a molar mass of 278.780 g/mol . It belongs to the class of organic compounds known as methylpyridines, which are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group .
Chemical Reactions Analysis
Amprolium is one of the few synthetic compounds for which the mode of action is clearly described: due to its close structural similarity to thiamine (vitamin B1), it acts as a thiamine antagonist and competes for the absorption of thiamine by the Eimeria parasites .
Physical And Chemical Properties Analysis
Amprolium appears as a light yellow liquid . It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume .
Scientific Research Applications
Antagonist of Thiamine in Poultry
Amprolium has been identified as a relatively weak antagonist of thiamine, which is effective as a coccidiostat and safe for use in poultry feed. It has been compared with oxythiamine and pyrithiamine in its antithiamine potency through a quantitative assay in chicks (Ott, Dickinson, & VanIderstine, 1965).
Impact on Soil Biochemistry
Research on the impact of amprolium on soil biochemistry found that when poultry manure containing amprolium is applied to soil, it does not significantly affect soil respiration. This indicates that amprolium, as a constituent of treated manure, does not adversely impact the biochemical processes in soil (Warman, Thomas, Corke, & Moran, 1977).
Renal Tubular Secretion in Dogs
Studies have shown that amprolium is cleared by the kidney at a rate approximating renal plasma flow in dogs. Its renal clearance is influenced by various factors, including urinary pH and other organic compounds (Beyer & Gelarden, 1975).
Removal from Water Systems
Amprolium has been identified in veterinary pharmaceuticals and can affect organisms and humans. Research using Salvadora persica stem ash and roots as a biosorbent for removing amprolium hydrochloride from water systems has shown significant removal efficiency, indicating a potential application in water purification (Ali & Abdelhalim, 2020).
Analysis in Eggs
A study developed a method based on capillary zone electrophoresis to analyze residues of amprolium in eggs. This research is significant for understanding the presence and concentration of amprolium residues in consumption products like eggs (Martínez-Villalba, Núñez, Moyano, & Galceran, 2013).
Prophylaxis of Ovine Sarcocystis
Amprolium has been evaluated for its efficacy against clinical sarcocystosis in lambs, indicating its potential use in the treatment of naturally acquired coccidial infections in domestic ruminants (Leek & Fayer, 1980).
These studies highlight the diverse applications of amprolium in scientific research, ranging from its use in poultry farming to potential environmental applications.
Recent Scientific Research Applications of Amprolium (Post-2020)
1. Water Purification
- Study : "Removal of amprolium from water by roots and seeds ash of Salvadora persica" (2020)
- Findings : Demonstrated the efficiency of Salvadora persica stem ash and roots in removing Amprolium hydrochloride from water systems, with a maximum removal efficiency of 98% for roots and 96% for seeds ash, highlighting its potential in water purification.
- Source : (Ali & Abdelhalim, 2020).
2. Antimicrobial Resistance and Growth Promotion
- Study : "Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium" (2021)
- Findings : Assessed the specific concentrations of amprolium in non‐target feed for food‐producing animals and its impact on antimicrobial resistance and growth promotion. The study could not conclude on amprolium's role due to data gaps, suggesting a need for further research.
- Source : (Koutsoumanis et al., 2021).
3. Efficacy Against Coccidiosis in Goats
- Study : "Efficacy of amprolium against coccidiosis of goats in central Kashmir" (2020)
- Findings : Investigated amprolium's effectiveness against Eimeria species in goats, showing significant efficacy in reducing faecal oocyst counts and improving clinical symptoms.
- Source : (Ashraf et al., 2020).
4. Solubility and Pharmaceutical Applications
- Study : "Solubility and Model Correlation of Amprolium Hydrochloride in Pure Solvent" (2020)
- Findings : Determined the solubility of amprolium hydrochloride in various solvents, providing essential data for its application in pharmaceutical formulations.
- Source : (Gu, Zhao, Zou, & Xu, 2020).
5. Feed Additive for Chickens
- Study : "Efficacy of the feed additive consisting of amprolium hydrochloride (COXAM ®) for use in chickens for fattening and chickens reared for laying" (2021)
- Findings : Confirmed the efficacy of COXAM ®, containing amprolium hydrochloride, in controlling coccidiosis in chickens, supporting its use as a feed additive.
- Source : (Bampidis et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N4.ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTXBFGHZLGBNU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904505 | |
Record name | Amprolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amprolio | |
CAS RN |
121-25-5 | |
Record name | Amprolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amprolium [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amprolium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11374 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amprolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amprolium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMPROLIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M75T660B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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